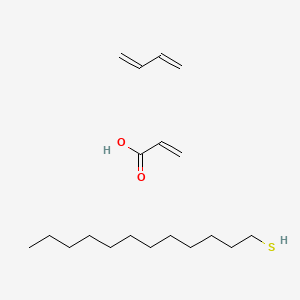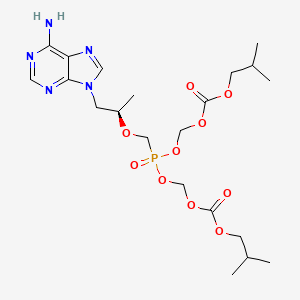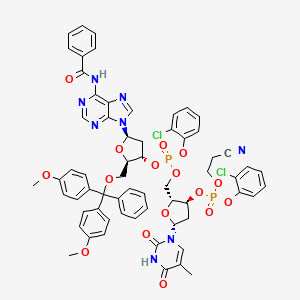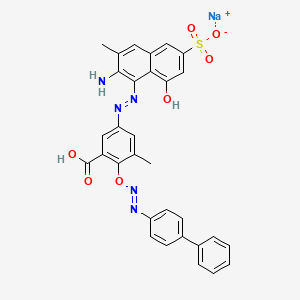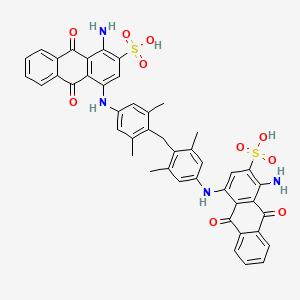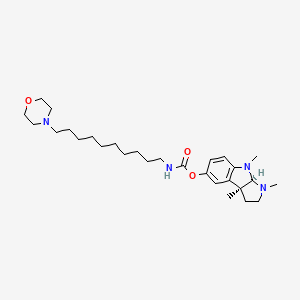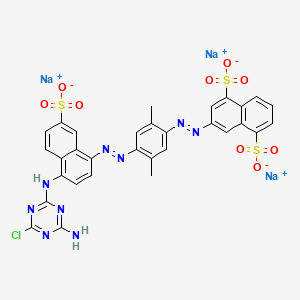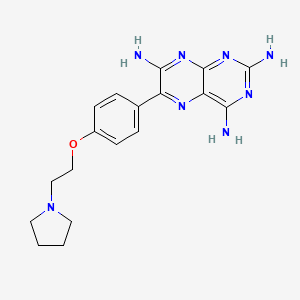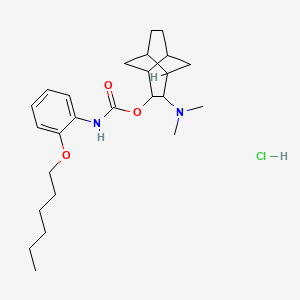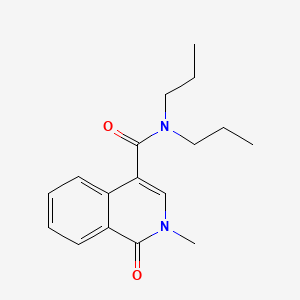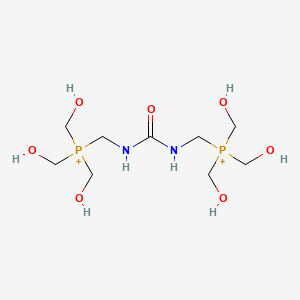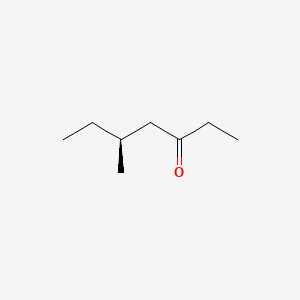
(+)-5-Methyl-3-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-5-Methyl-3-heptanone is an organic compound belonging to the ketone family. It is characterized by a seven-carbon chain with a methyl group attached to the fifth carbon and a ketone functional group at the third carbon. This compound is known for its distinct odor and is often used in fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5-Methyl-3-heptanone can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, (+)-5-Methyl-3-heptanol, using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the Friedel-Crafts acylation of 2-methylhexane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and catalysts is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(+)-5-Methyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, (+)-5-Methyl-3-heptanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: (+)-5-Methyl-3-heptanol.
Substitution: Oximes and hydrazones.
Aplicaciones Científicas De Investigación
(+)-5-Methyl-3-heptanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industries due to its distinct odor.
Mecanismo De Acción
The mechanism of action of (+)-5-Methyl-3-heptanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, in insect pheromone signaling, it binds to olfactory receptors, triggering a behavioral response. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-heptanone: Similar structure but with the ketone group at the second carbon.
5-Methyl-4-heptanone: Similar structure but with the ketone group at the fourth carbon.
3-Heptanone: Lacks the methyl group at the fifth carbon.
Uniqueness
(+)-5-Methyl-3-heptanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position of the ketone group and the methyl group influences its reactivity and interactions with other molecules, making it valuable in various applications.
Propiedades
Número CAS |
20616-93-7 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(5S)-5-methylheptan-3-one |
InChI |
InChI=1S/C8H16O/c1-4-7(3)6-8(9)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
PSBKJPTZCVYXSD-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@H](C)CC(=O)CC |
SMILES canónico |
CCC(C)CC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


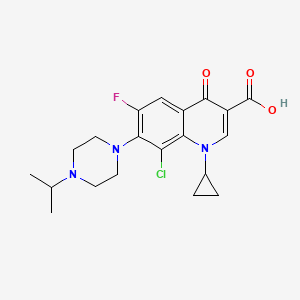
![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
